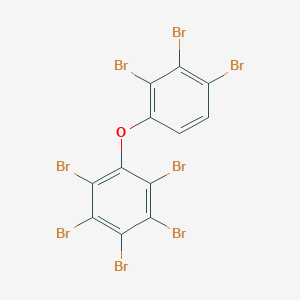

2,2',3,3',4,4',5,6-Octabromodiphenyl ether

Übersicht

Beschreibung

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used in various industrial applications to enhance the fire resistance of materials, particularly in electronic and electrical equipment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing compounds under controlled conditions to achieve the desired level of bromination .

Industrial Production Methods

Commercial production of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether involves a technical mixture of different PBDE congeners. The process includes the bromination of diphenyl ether in the presence of a catalyst, followed by purification steps to isolate the specific congener .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of brominated phenols and other oxidation products.

Reduction: Reduction reactions can result in the removal of bromine atoms, producing less brominated diphenyl ethers.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various brominated phenols, less brominated diphenyl ethers, and halogen-exchanged diphenyl ethers .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Flame Retardant Properties

- Usage in Materials : OctaBDE is primarily used as a flame retardant in plastics, particularly in the production of electronic and electrical equipment. It is commonly blended with antimony trioxide to enhance its effectiveness in preventing ignition and slowing down the spread of flames .

- Technical Mixtures : Commercial octaBDE consists of a technical mixture of different PBDE congeners, predominantly containing hepta- and octabromodiphenyl ethers. This mixture typically comprises 12-15% of the final product weight .

Environmental Research

- Model Compound : OctaBDE serves as a model compound for studying the environmental behavior of brominated flame retardants. Research focuses on its degradation pathways and the formation of less brominated compounds that may exhibit higher toxicity and bioaccumulation potential .

Biological Applications

Toxicological Studies

- Endocrine Disruption : Studies have indicated that octaBDE can interact with hormone receptors, potentially disrupting normal hormonal functions. This raises concerns about its effects on developmental and reproductive health .

- Health Impacts : Animal studies suggest that octaBDE may affect liver function, thyroid activity, and neurobehavioral development. However, definitive human health impacts remain inconclusive due to limited epidemiological data .

Industrial Applications

Production Processes

- Manufacturing Techniques : The synthesis of octaBDE involves the bromination of diphenyl ether using bromine or bromine-containing compounds under controlled conditions. This process ensures the desired level of bromination for effective flame retardancy.

- Purity Standards : Industrial-grade octaBDE is produced with high purity (>95%), making it suitable for various applications in research and testing environments .

Environmental Chemistry

Degradation Pathways

- Environmental Release : OctaBDE can be released into the environment through manufacturing processes and from products containing it. Once released, it can undergo photolysis and anaerobic degradation, leading to the formation of less brominated PBDEs that may pose greater ecological risks .

- Bioaccumulation Potential : Elevated concentrations of octaBDE have been detected in various environmental matrices such as air, water, soil, and biota. Its persistence raises concerns about long-term ecological effects .

Regulatory Actions

Legislation and Bans

- Global Regulations : Due to its potential health risks and environmental impact, octaBDE has been banned in several regions since 2004. The European Union has prohibited its use under the Existing Substances Regulation, while similar restrictions have been enacted in various U.S. states .

- Stockholm Convention : In 2009, octaBDE was added to the Stockholm Convention list of persistent organic pollutants (POPs), reflecting its persistence and toxicity concerns .

Wirkmechanismus

The mechanism of action of 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

Molecular Targets: It can bind to hormone receptors, disrupting normal hormonal functions.

Pathways Involved: It affects the endocrine system, potentially leading to developmental and reproductive issues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Decabromodiphenyl ether: Another brominated flame retardant with a higher degree of bromination.

Pentabromodiphenyl ether: A related compound with fewer bromine atoms.

Heptabromodiphenyl ether: Similar in structure but with one less bromine atom.

Uniqueness

2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its balance of bromination makes it effective as a flame retardant while also posing specific environmental and health concerns .

Biologische Aktivität

2,2',3,3',4,4',5,6-Octabromodiphenyl ether (commonly referred to as octaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. This compound has raised significant concern due to its potential biological activity and environmental persistence. This article reviews the biological activity of octaBDE, summarizing key research findings, case studies, and toxicological data.

- Molecular Formula : C12H2Br8O

- Molecular Weight : 801.38 g/mol

- CAS Number : 446255-39-6

- Purity : >95% (HPLC)

Biological Activity Overview

OctaBDE exhibits various biological activities that can impact human health and the environment. The following sections detail its effects on endocrine function, neurodevelopment, and potential carcinogenicity.

Endocrine Disruption

Research indicates that octaBDE can disrupt endocrine functions by mimicking thyroid hormones. Studies have shown that exposure to octaBDE leads to alterations in thyroid hormone levels in animal models. For instance, pregnant rats exposed to octaBDE exhibited reduced levels of thyroxine (T4), which correlated with developmental changes in their offspring .

Neurodevelopmental Effects

Several studies have highlighted the neurotoxic effects of octaBDE. In a notable case study involving neonatal mice, exposure to octaBDE resulted in behavioral changes such as increased activity levels and altered neurodevelopmental outcomes . These findings suggest that octaBDE may affect cognitive functions and behavior through its influence on neurodevelopment.

Toxicological Findings

The toxicological profile of octaBDE reveals low acute toxicity; however, chronic exposure studies indicate potential for significant health effects:

- Liver Effects : Repeated dosing in animal studies has shown liver enlargement and induction of metabolic enzymes at low doses .

- Reproductive Effects : Exposure during critical developmental windows has been associated with reproductive organ alterations in offspring .

- Bioaccumulation : OctaBDE is highly bioaccumulative, with log bioaccumulation factors (BAF) exceeding 5, indicating significant potential for biomagnification within food webs .

Case Studies

- Breast Cancer Risk Study : A nested case-control study in the French E3N cohort examined the plasma concentrations of brominated flame retardants, including octaBDE, and their association with postmenopausal breast cancer risk. The study found a correlation between elevated levels of certain PBDEs and increased cancer risk, suggesting a potential carcinogenic effect of these compounds .

- Neurobehavioral Development : Research involving pregnant rats treated with BDE-99 (a congener related to octaBDE) demonstrated neurobehavioral changes in offspring, including hyperactivity and structural changes in reproductive organs . This reinforces concerns about the developmental toxicity associated with octaBDE exposure.

Comparative Toxicity Data

The following table summarizes key toxicological data for octaBDE compared to other PBDE congeners:

| Compound | Acute Toxicity | Endocrine Disruption | Neurodevelopmental Effects | Bioaccumulation Factor |

|---|---|---|---|---|

| This compound (octaBDE) | Low | Yes | Yes | >5 |

| 2,2',4,4',5-Pentabromodiphenyl ether (pentaBDE) | Low | Yes | Yes | >5 |

| Decabromodiphenyl ether (decaBDE) | Very Low | No | Minimal | Low |

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-2-4(6(15)5(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQLSLKPHQEEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074774 | |

| Record name | PBDE 195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-38-5 | |

| Record name | 2,2',3,3',4,4',5,6-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBDE 195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWT046P97I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.